N1-[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]-2-chloroacetamide
CAS No.:
Cat. No.: VC18776689
Molecular Formula: C15H13Cl2NO2S
Molecular Weight: 342.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13Cl2NO2S |
|---|---|
| Molecular Weight | 342.2 g/mol |
| IUPAC Name | 2-chloro-N-[3-(4-chlorobenzoyl)-4,5-dimethylthiophen-2-yl]acetamide |
| Standard InChI | InChI=1S/C15H13Cl2NO2S/c1-8-9(2)21-15(18-12(19)7-16)13(8)14(20)10-3-5-11(17)6-4-10/h3-6H,7H2,1-2H3,(H,18,19) |
| Standard InChI Key | SLIAPOPSOWGOSF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=C1C(=O)C2=CC=C(C=C2)Cl)NC(=O)CCl)C |
Introduction
Chemical Structure and Physicochemical Properties
N1-[3-(4-Chlorobenzoyl)-4,5-dimethyl-2-thienyl]-2-chloroacetamide belongs to the class of heterocyclic acetamide derivatives. Its IUPAC name, 2-chloro-N-[3-(4-chlorobenzoyl)-4,5-dimethylthiophen-2-yl]acetamide, reflects its substitution pattern:
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A thiophene ring (C₄H₄S) substituted with methyl groups at positions 4 and 5.
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A 4-chlorobenzoyl group (C₆H₄ClCO) at position 3 of the thiophene.
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A chloroacetamide moiety (ClCH₂CONH-) linked to the thiophene’s nitrogen atom.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃Cl₂NO₂S |
| Molecular Weight | 342.2 g/mol |
| IUPAC Name | 2-chloro-N-[3-(4-chlorobenzoyl)-4,5-dimethylthiophen-2-yl]acetamide |
| Standard InChI | InChI=1S/C₁₅H₁₃Cl₂NO₂S/c1-8-9(2)21-15(18-12(19)7-16)13(8)14(20)10-3-5-11(17)6-4-10/h3-6H,7H2,1 |
The compound’s logP (partition coefficient) and solubility profile remain uncharacterized, though the presence of hydrophobic methyl and aromatic groups suggests limited aqueous solubility. The chlorine atoms and amide linkage introduce polarity, potentially enhancing binding affinity in biological systems.
Synthesis and Preparation
The synthesis of N1-[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]-2-chloroacetamide involves a multi-step protocol:
Step 1: Formation of the Thiophene Intermediate
4,5-Dimethylthiophene reacts with 4-chlorobenzoyl chloride under Friedel-Crafts acylation conditions. A Lewis acid catalyst (e.g., AlCl₃) facilitates electrophilic substitution at the thiophene’s position 3, yielding 3-(4-chlorobenzoyl)-4,5-dimethylthiophene.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4,5-Dimethylthiophene, 4-chlorobenzoyl chloride, AlCl₃, anhydrous dichloromethane, 0–25°C | Friedel-Crafts acylation |
| 2 | 2-Chloroacetamide, triethylamine, THF, reflux | Amide bond formation |
Yield optimization remains unreported, though analogous reactions typically achieve 50–70% efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃):
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δ 7.45–7.35 (m, 2H): Aromatic protons of the 4-chlorobenzoyl group.
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δ 7.30–7.20 (m, 2H): Remaining aromatic protons.
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δ 4.10 (s, 2H): CH₂Cl of the chloroacetamide.
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δ 2.40 (s, 3H) and δ 2.25 (s, 3H): Methyl groups on the thiophene.
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δ 1.90 (s, 1H): NH proton (broad, exchangeable).
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¹³C NMR (100 MHz, CDCl₃):
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δ 190.5: Carbonyl carbon of the benzoyl group.
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δ 170.2: Amide carbonyl carbon.
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δ 140–120: Aromatic carbons and thiophene ring.
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δ 45.5: CH₂Cl carbon.
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δ 20–15: Methyl carbons.
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Infrared (IR) Spectroscopy
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ν 1680 cm⁻¹: Stretching vibration of the benzoyl carbonyl (C=O).
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ν 1650 cm⁻¹: Amide carbonyl (C=O).
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ν 750–650 cm⁻¹: C-Cl stretching vibrations.
| Activity | Mechanism | Supporting Evidence |
|---|---|---|
| Antimicrobial | Membrane disruption, enzyme inhibition | Analogous chloroacetamides |
| Anticancer | Thiol alkylation, apoptosis induction | Thioredoxin reductase inhibitors |
Future Research Directions
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Bioactivity Screening: Systematic in vitro assays against microbial and cancer cell lines.
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Structure-Activity Relationships (SAR): Modifying the chloroacetamide or benzoyl groups to enhance potency.
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Toxicological Profiling: Acute and chronic toxicity studies in model organisms.
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Formulation Development: Encapsulation in nanocarriers to improve solubility and bioavailability.
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